molecular formula C13H14N6O2S B3816012 1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide

1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B3816012
M. Wt: 318.36 g/mol
InChI Key: LXDRHJMLHALPAY-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (an antineoplastic drug) . Pyrazoles, on the other hand, are another class of organic compounds that have been reported to possess many biological activities .


Synthesis Analysis

The synthesis of thiazolyl-pyrazole derivatives often involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrazole nucleus also has many biological activities and has found numerous applications in fluorescent substances, dyes, agrochemicals, and more .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazole derivatives are known to possess several anticancer activities . They act on cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH), tumor necrosis factor TNF-α, and apoptosis inducers .

Future Directions

The biological profiles of these new generations of thiazole would represent a productive matrix for further advancement of better anticancer specialists . The interest in pyrazole chemistry is still ongoing , indicating potential for future research and development in this area.

properties

IUPAC Name

1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]imidazo[1,2-b]pyrazole-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-18-5-6-19-12(18)9(8-16-19)11(21)14-3-2-10(20)17-13-15-4-7-22-13/h4-8H,2-3H2,1H3,(H,14,21)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDRHJMLHALPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)NCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
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1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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